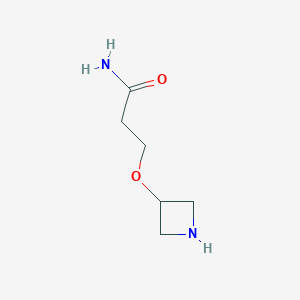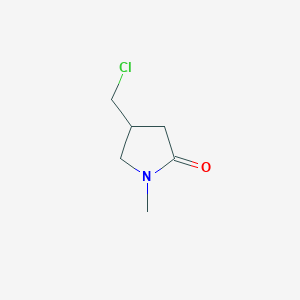
4-(Chloromethyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Chloromethyl)-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by a pyrrolidinone ring with a chloromethyl group attached to the fourth carbon and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-methylpyrrolidin-2-one typically involves the chloromethylation of 1-methylpyrrolidin-2-one. One common method is the reaction of 1-methylpyrrolidin-2-one with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the chloromethyl group or to reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
4-(Chloromethyl)-1-methylpyrrolidin-2-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound can be used to design and synthesize new drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It can be utilized in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound’s derivatives may be investigated for their biological activities, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-methylpyrrolidin-2-one depends on its specific application and the target it interacts with. In general, the chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modification of proteins, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyrrolidin-2-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Bromomethyl)-1-methylpyrrolidin-2-one: Similar structure but with a bromomethyl group, which can undergo similar reactions but with different reactivity.
4-(Hydroxymethyl)-1-methylpyrrolidin-2-one: Contains a hydroxymethyl group instead of a chloromethyl group, leading to different chemical properties and reactivity.
Uniqueness
4-(Chloromethyl)-1-methylpyrrolidin-2-one is unique due to the presence of the chloromethyl group, which imparts specific reactivity and allows for the introduction of various functional groups through nucleophilic substitution. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
4-(chloromethyl)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClNO/c1-8-4-5(3-7)2-6(8)9/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBJYCCSCKYRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1,3-Benzoxazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B13060591.png)
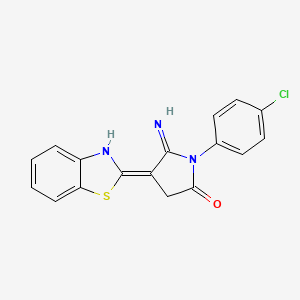

![(2S)-2-[[4-[[2-(1-carboxyethylamino)-4-oxo-3H-pteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13060614.png)
![tert-butyl N-[[(3R,4S)-3-hydroxy-4-methylpiperidin-4-yl]methyl]carbamate](/img/structure/B13060616.png)
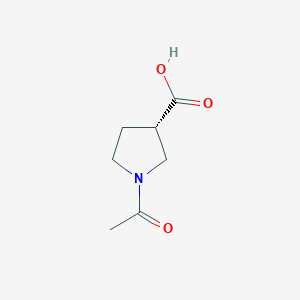
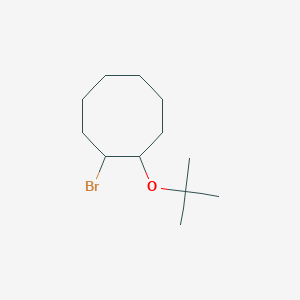

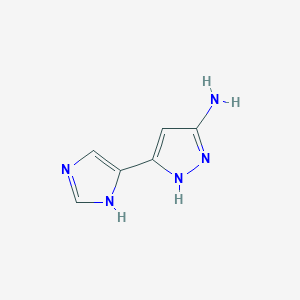
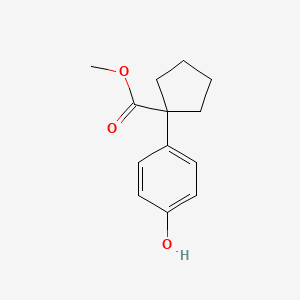
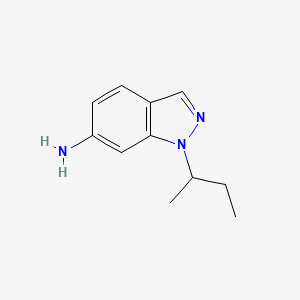
![tert-Butyl4-[(S)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13060657.png)
![(3AS,6aR)-octahydrocyclopenta[c]pyrrole-1-carbonitrile](/img/structure/B13060668.png)
